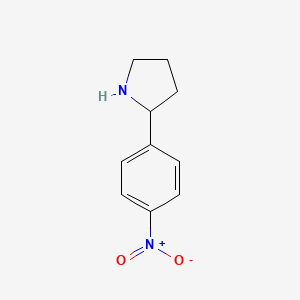

2-(4-Nitrophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Nitrophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzaldehyde under specific conditions. One common method is the reductive amination of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Solvents: Ethanol, methanol, tetrahydrofuran (THF).

Major Products

Reduction: 2-(4-Aminophenyl)pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced mechanical strength or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(4-Aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.

2-Phenylpyrrolidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobenzylpyrrolidine: The nitro group is attached to a benzyl moiety instead of directly to the pyrrolidine ring.

Uniqueness

2-(4-Nitrophenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

2-(4-Nitrophenyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including nucleophilic substitutions and condensation reactions involving 4-nitrophenyl derivatives and pyrrolidine. The synthetic routes often yield high purity and good yields, making it a viable candidate for further biological evaluation.

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study synthesized several N-(4-nitrophenyl)-l-prolinamides, including derivatives of this compound, which were tested against human carcinoma cell lines such as HCT-116 (colon), HepG2 (liver), A549 (lung), and SGC7901 (gastric). The results indicated that these compounds possess cytotoxicity with IC50 values ranging from 20 to 80 µM, highlighting their potential as broad-spectrum anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. For instance, derivatives of pyrrolidine have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 ± 2 | |

| Escherichia coli | 20 ± 3 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its interaction with cellular targets. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Studies

One notable case study involved the synthesis and evaluation of a series of N-(4-nitrophenyl)-l-prolinamides derived from pyrrolidine. The study demonstrated that these compounds not only inhibited cancer cell proliferation but also showed selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .

Another investigation focused on the binding affinities of pyrrolidine derivatives to specific enzymes involved in cancer metabolism. Molecular docking studies revealed strong interactions between these compounds and targets such as dihydrofolate reductase (DHFR), suggesting potential pathways for drug development .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(4-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-11H,1-2,7H2 |

InChI Key |

ZBPDTJUWRVZNPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.